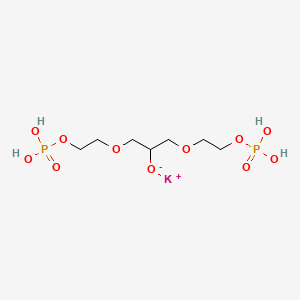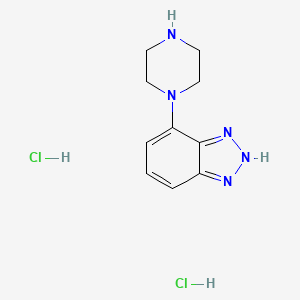
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is a chemical compound with the molecular formula C7H17O11P2K. It is known for its unique structure, which includes both phosphate and potassium ions. This compound is often used in various scientific and industrial applications due to its chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation using phosphoric acid. The final step involves neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphate esters and substituted derivatives, which have applications in different fields .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions .
Biology
In biological research, this compound is used in the study of phosphate metabolism and as a phosphate donor in enzymatic reactions. It is also used in the preparation of buffer solutions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry
Industrially, this compound is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets, including enzymes and metal ions. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the potassium ions can influence cellular functions by modulating ion channels and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt: Similar in structure but contains sodium instead of potassium.
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt lies in its combination of phosphate and potassium ions, which imparts specific chemical properties and makes it suitable for a wide range of applications .
Propriétés
Numéro CAS |
94071-07-5 |
|---|---|
Formule moléculaire |
C7H17KO11P2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
potassium;1,3-bis(2-phosphonooxyethoxy)propan-2-olate |
InChI |
InChI=1S/C7H17O11P2.K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
Clé InChI |
OFQDRNLAFFEURU-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)



![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)








